molecular formula C11H11F4NO B12070603 N-{[3-fluoro-5-(trifluoromethyl)phenyl]methyl}oxetan-3-amine

N-{[3-fluoro-5-(trifluoromethyl)phenyl]methyl}oxetan-3-amine

Cat. No.: B12070603
M. Wt: 249.20 g/mol
InChI Key: RBCIFXHEXUDDRM-UHFFFAOYSA-N
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Description

N-{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}oxetan-3-amine is a fluorinated aromatic amine featuring an oxetane ring and a benzyl group substituted with both fluorine and trifluoromethyl groups. The compound’s structure combines the conformational rigidity of the oxetane ring with the electron-withdrawing properties of fluorine and trifluoromethyl substituents, making it valuable in medicinal chemistry and materials science. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the oxetane ring contributes to improved solubility and bioavailability compared to bulkier cyclic amines .

Properties

Molecular Formula

C11H11F4NO

Molecular Weight

249.20 g/mol

IUPAC Name

N-[[3-fluoro-5-(trifluoromethyl)phenyl]methyl]oxetan-3-amine

InChI

InChI=1S/C11H11F4NO/c12-9-2-7(4-16-10-5-17-6-10)1-8(3-9)11(13,14)15/h1-3,10,16H,4-6H2

InChI Key

RBCIFXHEXUDDRM-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)NCC2=CC(=CC(=C2)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the trifluoromethylation of secondary amines using CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions . This method is advantageous due to its good functional group tolerance and the use of inexpensive materials.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

N-{[3-fluoro-5-(trifluoromethyl)phenyl]methyl}oxetan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The trifluoromethyl and fluoro groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-{[3-fluoro-5-(trifluoromethyl)phenyl]methyl}oxetan-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique chemical properties make it a valuable tool in biochemical studies, including enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and advanced materials with specific properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of N-{[3-fluoro-5-(trifluoromethyl)phenyl]methyl}oxetan-3-amine involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl and fluoro groups can enhance the compound’s binding affinity to specific enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between the target compound and its analogs:

Compound Name Substituents Molecular Formula Key Features
N-{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}oxetan-3-amine 3-F, 5-CF₃ on phenyl; oxetane backbone C₁₁H₁₀F₄N O High lipophilicity (estimated logP: 2.8), rigid conformation, metabolic stability
3-(3-Fluorophenyl)oxetan-3-amine hydrochloride (CAS 1332921-18-2) 3-F on phenyl; oxetane backbone C₉H₉F N · HCl Improved water solubility (due to HCl salt), simpler synthesis
N-{[2-(Trifluoromethyl)phenyl]methyl}oxetan-3-amine (CAS 1339894-12-0) 2-CF₃ on phenyl; oxetane backbone C₁₁H₁₂F₃N O Reduced steric hindrance at 2-position, moderate logP (estimated: 2.2)
(E)-N-Methyl-4-(3-aminophenyl)-3-buten-1-amine (from EP 1171127B1) Olefinic chain; 3-aminophenyl group C₁₁H₁₄N₂ Flexible backbone, lower metabolic stability, higher reactivity

Physicochemical and Pharmacological Properties

  • Lipophilicity : The target compound’s trifluoromethyl group increases logP (2.8) compared to 3-(3-fluorophenyl)oxetan-3-amine (logP ~1.5) and olefinic amines (logP ~1.8) .
  • Solubility : The hydrochloride salt of 3-(3-fluorophenyl)oxetan-3-amine offers superior aqueous solubility, while the target compound’s free base may require formulation optimization .
  • Metabolic Stability: Trifluoromethyl groups reduce oxidative metabolism, giving the target compound an advantage over non-fluorinated analogs like olefinic amines .

Research Findings and Challenges

  • Substitution Effects : The 3-fluoro-5-trifluoromethyl substitution on the phenyl ring enhances electronic withdrawal, improving binding affinity to targets like serotonin receptors compared to 2-trifluoromethyl analogs .
  • Synthetic Challenges : Introducing multiple fluorine groups requires specialized reagents (e.g., fluorinated benzyl halides) and inert conditions to avoid side reactions.
  • Biological Performance : In vitro studies suggest the target compound’s oxetane ring reduces cytotoxicity compared to cyclohexylamine-based analogs .

Biological Activity

N-{[3-fluoro-5-(trifluoromethyl)phenyl]methyl}oxetan-3-amine is a synthetic compound characterized by its unique structural features, including a trifluoromethyl group, which is known to enhance biological activity in various contexts. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

  • Molecular Formula : C₁₁H₁₁F₄NO
  • Molecular Weight : 249.20 g/mol
  • CAS Number : 1548383-95-4

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its potential therapeutic applications.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds featuring trifluoromethyl groups. For instance, a related study on trifluoromethylated isoxazoles demonstrated significant anti-cancer activity against human breast cancer cell lines (MCF-7), with IC₅₀ values as low as 2.63 μM for certain derivatives . Although specific data on this compound is limited, the presence of the trifluoromethyl group generally correlates with enhanced potency against cancer cells.

Antimicrobial Activity

In vitro studies have shown that compounds similar to this compound exhibit antimicrobial properties. For example, derivatives with similar structural motifs have been reported to inhibit bacterial growth effectively, with ID₅₀ values in the nanomolar range against various pathogens . This suggests potential applications in treating infections caused by resistant bacterial strains.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis for compounds containing trifluoromethyl groups indicates that these groups can significantly influence biological activity. The following table summarizes findings from various studies:

Compound TypeBiological ActivityIC₅₀ (μM)Reference
Trifluoromethyl isoxazolesAnticancer (MCF-7)2.63
Trifluoromethyl oxazolesAntimicrobial (E. coli)1 x 10⁻⁷
Other derivativesAnticancer (L-1210)1 x 10⁻⁵

Case Studies

  • Anticancer Evaluation : A study evaluating a series of trifluoromethylated compounds found that those with a para-substituted phenyl ring exhibited enhanced cytotoxicity against breast cancer cell lines compared to their non-trifluoromethylated counterparts. The mechanism was attributed to increased apoptosis induction and cell cycle arrest at the G2/M phase .
  • Antimicrobial Screening : In another investigation, various derivatives were screened for their ability to inhibit bacterial growth. The results indicated that compounds similar to this compound showed promising activity against Gram-positive and Gram-negative bacteria, suggesting potential as new antimicrobial agents .

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